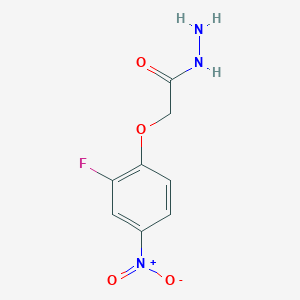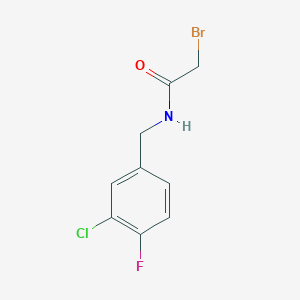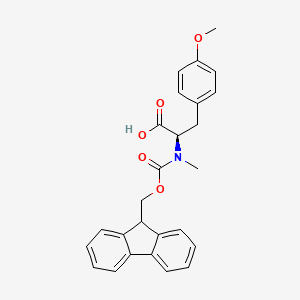![molecular formula C7H12N4 B1442936 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole CAS No. 1306615-54-2](/img/structure/B1442936.png)
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
Overview
Description
“4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1306615-54-2 . It has a molecular weight of 152.2 g/mol . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-carbaldehyde dimethylhydrazone . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is 1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” include a molecular weight of 152.2 g/mol . It is a powder at room temperature .Scientific Research Applications
Cycloaddition Reactions
Cycloadditions involving pyrazole derivatives are a fundamental reaction in organic synthesis. For example, pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have been studied for their behavior as thiocarbonyl and azomethine ylides in cycloaddition reactions. These compounds act differently depending on the electron-deficiency of the alkenes or alkynes they react with, illustrating the versatility of pyrazole derivatives in synthetic chemistry (Sutcliffe et al., 2000).
Corrosion Inhibition
Pyrazole derivatives have potential applications as corrosion inhibitors. A study on bipyrazolic-type organic compounds, including various pyrazole derivatives, used density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites, indicating that these compounds could serve as effective corrosion inhibitors (Wang et al., 2006).
Coordination Chemistry
Highly substituted pyrazole ligands have been synthesized and used to form complexes with platinum(II) and palladium(II) metal ions, showcasing their utility in coordination chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher activity than reference drugs, highlighting the potential of pyrazole derivatives in medicinal chemistry (Hafez et al., 2016).
Spectroscopic and Structural Analysis
Research includes the structural and spectroscopic analysis of pyrazole derivatives, providing insights into their electronic structures and reactivity. Such studies are crucial for designing new compounds with desired properties (Alphonsa et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBXHNLRPNABA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

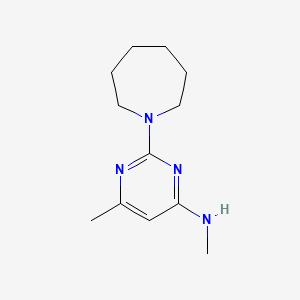
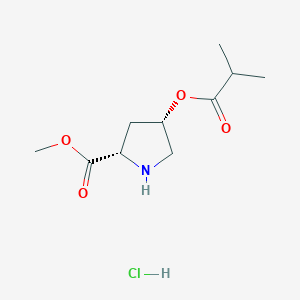
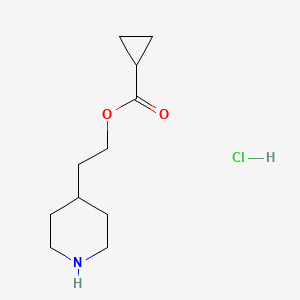
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
